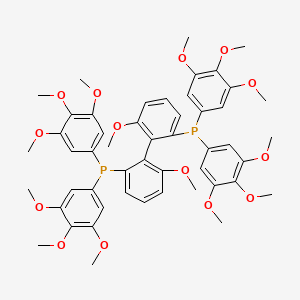

(R)-3,4,5-MeO-MeOBIPHEP

Description

Significance of Chiral Phosphine (B1218219) Ligands in Enantioselective Synthesis

Chiral phosphine ligands represent one of the most successful and widely utilized classes of ligands in transition-metal-catalyzed asymmetric reactions. Their success stems from several key properties. Phosphines are excellent sigma-donors and have tunable pi-acceptor capabilities, allowing them to form strong, stable bonds with a wide range of transition metals, including rhodium, ruthenium, palladium, and copper. This strong coordination is crucial for the stability and activity of the catalytic complex.

The true power of chiral phosphine ligands lies in their ability to create a well-defined, three-dimensional chiral environment around the metal center. This chiral pocket dictates the orientation of the substrate as it coordinates to the metal, thereby directing the subsequent chemical transformation to occur on one face of the prochiral substrate, leading to a high degree of enantioselectivity. The steric and electronic properties of the phosphine ligand can be meticulously tuned by modifying the substituents on the phosphorus atoms and the chiral backbone connecting them. This modularity allows for the rational design and optimization of ligands for specific catalytic reactions, leading to high catalytic activity and excellent enantiomeric excesses (ee). researchgate.net The development of a vast library of chiral phosphine ligands has been instrumental in advancing enantioselective synthesis, enabling the efficient production of complex chiral molecules. chemicalbook.comscholaris.ca

Overview of MeOBIPHEP Ligand Family and Atropisomerism

The MeOBIPHEP ligand family is a prominent class of atropisomeric diphosphine ligands that has proven to be highly effective in a multitude of asymmetric catalytic transformations, particularly in hydrogenation reactions. researchgate.netuzh.ch Developed by scientists at Roche, these ligands are characterized by a 1,1'-biphenyl backbone with methoxy (B1213986) groups at the 6 and 6' positions. researchgate.netresearchgate.net The name "MeOBIPHEP" is an abbreviation for (6,6′-Dimethoxybiphenyl-2,2′-diyl)bis(diphenylphosphine). researchgate.net

A defining feature of the MeOBIPHEP family is its chirality, which arises from atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. In the case of MeOBIPHEP, the bulky phosphine groups and the methoxy groups at the positions ortho to the biphenyl (B1667301) linkage create a significant steric barrier that prevents free rotation around the C-C single bond connecting the two phenyl rings. researchgate.net This restricted rotation "locks" the molecule into one of two non-superimposable, mirror-image conformations (R or S), rendering the ligand chiral even in the absence of traditional stereogenic carbon atoms.

Compared to the archetypal atropisomeric ligand BINAP, the MeOBIPHEP backbone possesses methoxy groups in the 6,6'-positions, which makes the aromatic rings more electron-rich. researchgate.net This electronic modification, along with a different dihedral angle, significantly influences the ligand's catalytic performance. researchgate.netresearchgate.net A key advantage of the MeOBIPHEP family is its modularity. The synthesis was designed to allow for the easy modification of the substituents on the phosphorus atoms at a late stage, enabling the creation of a diverse library of ligands with fine-tuned steric and electronic properties. researchgate.net This "tuning" is crucial for optimizing catalyst performance for specific substrates and reactions. lookchem.com

Historical Context and Development of (R)-3,4,5-MeO-MeOBIPHEP

The compound this compound, formally named ((R)-6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,4,5-trimethoxyphenyl)phosphine), is a specialized member of the MeOBIPHEP family. Its development is a direct result of the modular design philosophy pioneered by Roche and later licensed to and commercialized by Solvias AG. researchgate.netlookchem.com The core MeOBIPHEP structure was first established as a highly effective scaffold for asymmetric catalysis. researchgate.net

The innovation that led to this compound was the systematic exploration of the electronic effects of substituents on the phosphine's aryl groups. researchgate.net By replacing the standard phenyl groups on the phosphorus atoms with 3,4,5-trimethoxyphenyl groups, a significantly more electron-rich ligand was created. The three methoxy groups on each phenyl ring act as strong electron-donating groups, increasing the electron density on the phosphorus atoms. This enhanced electron-donating ability can profoundly impact the reactivity and selectivity of the metal catalyst to which it is coordinated. google.com

The synthesis of such derivatives was made possible by the development of a scalable, modular strategy that allowed for variations in the phosphine substituents. researchgate.net Patents from the period explicitly mention "(3,4,5-MeO)-MeOBIPHEP" as part of a library of ligands developed for asymmetric hydrogenation and other transformations, pointing to a systematic effort to create ligands with a wide range of electronic properties. google.com This particular derivative has since proven its utility in various catalytic systems, most notably in copper-catalyzed asymmetric reductions, where it achieves high yields and excellent enantioselectivities for the synthesis of nonracemic secondary alcohols. google.comnih.gov

Research Findings: Application in Asymmetric Reduction

Recent research has highlighted the effectiveness of this compound in copper-catalyzed asymmetric hydrosilylation of challenging ketone substrates. A 2021 study demonstrated a green protocol using a catalyst system of Cu(OAc)₂·H₂O with this compound in an aqueous micellar medium. This method successfully reduced a variety of aryl and heteroaryl ketones to their corresponding chiral secondary alcohols with high yields and outstanding enantioselectivity, as detailed in the table below.

Interactive Table: Copper-Catalyzed Asymmetric Reduction of Ketones with this compound

| Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) nih.gov |

|---|---|---|---|

| Acetophenone | 1-Phenylethan-1-ol | 94 | >99 |

| 1-(4-Fluorophenyl)ethan-1-one | 1-(4-Fluorophenyl)ethan-1-ol | 96 | >99 |

| 1-(4-Chlorophenyl)ethan-1-one | 1-(4-Chlorophenyl)ethan-1-ol | 95 | >99 |

| 1-(4-Bromophenyl)ethan-1-one | 1-(4-Bromophenyl)ethan-1-ol | 94 | >99 |

| 1-(p-Tolyl)ethan-1-one | 1-(p-Tolyl)ethan-1-ol | 95 | >99 |

| 1-(Naphthalen-2-yl)ethan-1-one | 1-(Naphthalen-2-yl)ethan-1-ol | 91 | 99 |

| 1-(Thiophen-2-yl)ethan-1-one | 1-(Thiophen-2-yl)ethan-1-ol | 81 | 98 |

Properties

IUPAC Name |

[2-[2-bis(3,4,5-trimethoxyphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,4,5-trimethoxyphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H56O14P2/c1-51-33-17-15-19-43(65(29-21-35(53-3)47(61-11)36(22-29)54-4)30-23-37(55-5)48(62-12)38(24-30)56-6)45(33)46-34(52-2)18-16-20-44(46)66(31-25-39(57-7)49(63-13)40(26-31)58-8)32-27-41(59-9)50(64-14)42(28-32)60-10/h15-28H,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCMGMXFWZWFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)P(C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C4=C(C=CC=C4P(C5=CC(=C(C(=C5)OC)OC)OC)C6=CC(=C(C(=C6)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H56O14P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618267 | |

| Record name | (6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl)bis[bis(3,4,5-trimethoxyphenyl)phosphane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

942.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256390-47-3 | |

| Record name | (6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl)bis[bis(3,4,5-trimethoxyphenyl)phosphane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization of R 3,4,5 Meo Meobiphep

Strategies for the Preparation of (R)-3,4,5-MeO-MeOBIPHEP

The synthesis of MeOBIPHEP and its analogues often involves a multi-step process. A common approach begins with an ortho-lithiation/iodination reaction of (m-methoxyphenyl)diphenylphosphine oxides, followed by an Ullmann coupling reaction of the resulting iodides to form the racemic bis(phosphine oxides). researchgate.net These racemic mixtures are then resolved and subsequently reduced to the desired diphosphine ligands. researchgate.net

Another strategy avoids the often challenging classical resolution step. This method involves attaching a chiral auxiliary to a suitable Ullmann precursor. The subsequent Ullmann coupling reaction produces diastereomers that can be more easily separated by column chromatography. scholaris.ca

A highly efficient palladium-catalyzed P-C coupling reaction has also been developed for synthesizing MeOBIPHEP analogues. This method utilizes easily accessible atropisomeric bisphosphanes and various electron-poor aromatic iodides. nih.govacs.org The reaction proceeds in the presence of a Pd(II)/dppf catalyst and is compatible with a range of electron-withdrawing groups. nih.govacs.org

Resolution Techniques for Atropisomeric BIPHEP Derivatives

The separation of enantiomers (resolution) is a critical step in obtaining optically pure atropisomeric BIPHEP derivatives. Classical resolution often involves the crystallization of diastereomeric salts formed with a chiral resolving agent. For instance, racemic bis(phosphine oxides) of MeOBIPHEP derivatives have been successfully resolved using chiral acids like (-)-(2R,3R)- and (+)-(2S,3S)-O-2,3-dibenzoyltartaric acid (DBTA) or di-p-toluoyl- and dibenzoyl-l-tartaric acid. researchgate.netresearchgate.net The crucial intermediate 6,6'-dimethoxy-2,2'-bis(diphenylphosphinoyl)-1,1'-biphenyl (DIDAB) has been efficiently separated by crystallization with (-)-O,O′-dibenzoyl-L-tartaric acid. mdpi.com

However, classical resolution can be cumbersome. scholaris.ca To circumvent this, methods have been developed that avoid this step altogether. One such strategy involves the use of a chiral auxiliary attached to the precursor before the aryl-aryl coupling, leading to diastereomers that are separable by chromatography. scholaris.ca Dynamic kinetic resolution is another advanced technique, where a rapidly racemizing mixture of atropisomers is converted into a single enantiomerically enriched product through catalysis. nih.gov For example, a tripeptide-derived catalyst has been used for the dynamic kinetic resolution of racemic biaryl substrates via atropisomer-selective bromination. nih.gov

Synthesis of Analogues and Derivatives of this compound

The modification of the basic MeOBIPHEP structure has led to a diverse library of ligands with tailored properties.

Electron-Poor MeOBIPHEP Analogues

Electron-poor MeOBIPHEP analogues have demonstrated significant potential in various catalytic reactions. These ligands are often synthesized by introducing electron-withdrawing groups onto the biaryl backbone or the phenyl groups of the phosphine (B1218219) moieties. A highly efficient Pd-catalyzed P-C coupling reaction has been employed to synthesize a range of electron-poor MeOBIPHEP derivatives by reacting atropisomeric bisphosphanes with aryl iodides bearing groups like esters, cyano, chloro, and trifluoromethyl. nih.govacs.org For example, the ligand (S)-CF3O-BiPhep was synthesized from 1-bromo-3-(trifluoromethoxy)benzene, involving an oxidative coupling and optical resolution. Another example is the development of a rhodium-based catalytic system using electron-poor MeO-F12-BIPHEP for the 1,4-addition of arylboronic acids. clockss.org

| Ligand | Electron-Withdrawing Group(s) | Application | Reference |

| (R)-DIFLUORPHOS | Fluoro | Pd-catalyzed domino Heck-Mizoroki cyclization | researchgate.net |

| (S)-CF3O-BiPhep | Trifluoromethoxy | Ir-catalyzed asymmetric hydrogenation of quinolines | |

| MeO-F12-BIPHEP | Fluoro | Rh-catalyzed asymmetric 1,4-addition | clockss.org |

| (R)-3,5-diCF(3)-SYNPHOS | Trifluoromethyl | Rh-catalyzed asymmetric 1,4-addition | researchgate.net |

Water-Soluble MeOBIPHEP Derivatives

To perform catalysis in aqueous media, water-soluble MeOBIPHEP derivatives have been developed. A common strategy for imparting water solubility is the introduction of hydrophilic functional groups, such as sulfonate groups, into the ligand structure. researchgate.netresearchgate.net For instance, a tetrasulfonated biphenyl (B1667301) diphosphine with sulfonato groups in the para position of the P-phenyl rings has been synthesized and used in enantioselective hydrogenations in aqueous systems. iupac.org The synthesis of MeOBIPHEP analogues with sodium carboxylate groups (4-CO2Na-, 3-CO2Na-, and 3,5-(CO2Na)2-substituted) has also been reported, which showed high reactivity and enantioselectivity in Rh-catalyzed 1,4-additions in water. researchgate.net

3,3'-Bis(RO)-MeO-BIPHEP Derivatives

A series of optically pure 3,3'-bis(RO)-MeO-BIPHEP derivatives have been prepared to systematically study the effect of substituents at these positions. researchgate.netscholaris.ca The synthesis of these derivatives often starts from p-methoxyphenol. researchgate.net For example, the phosphine oxide of a key intermediate is prepared and then resolved. researchgate.net Subsequent modifications lead to a variety of 3,3'-disubstituted MeO-BIPHEP derivatives with different alkoxy or aryloxy groups. researchgate.netscholaris.ca An alternative approach avoids classical resolution by using a chiral auxiliary to create separable diastereomers after an Ullmann coupling. scholaris.ca

| 3,3'-Substituent (R) | Synthetic Note | Reference |

| Pivalate (Piv) | Superior in asymmetric Heck reaction with 2,3-dihydrofuran. | researchgate.netscholaris.ca |

| Tolyl | Better in Pd-catalyzed polyene cyclization. | researchgate.net |

| Isopropyl (iPr) | Synthesized and used in various asymmetric transformations. | scholaris.ca |

| Phenyl (Ph) | Synthesized and used in various asymmetric transformations. | scholaris.ca |

(R)-(3,5-tBu-4-MeOPh)-MeO-BIPHEP and Related Structures

The ligand (R)-(3,5-tBu-4-MeOPh)-MeO-BIPHEP, featuring bulky tert-butyl groups on the phenyl rings of the phosphine, has proven to be highly effective in certain asymmetric reactions. nih.govorganic-chemistry.orgacs.org This ligand has been identified as particularly effective for the rhodium-catalyzed enantioselective reductive coupling of 1,3-enynes to glyoxalates, yielding β,γ-unsaturated α-hydroxy esters with high regio- and enantioselectivity. nih.govorganic-chemistry.orgacs.orgorganic-chemistry.org The synthesis of such sterically demanding ligands often follows the general synthetic routes for MeOBIPHEP derivatives, with the introduction of the substituted phosphine groups at a key stage. The modular nature of the MeOBIPHEP synthesis allows for the incorporation of various electronically and sterically diverse phosphine groups. iupac.orgsigmaaldrich.com

Palladium-Catalyzed P-C Coupling Reactions in Ligand Synthesis

The synthesis of this compound and its derivatives heavily relies on the formation of the crucial phosphorus-carbon (P-C) bond. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a highly efficient and versatile method. researchgate.netacs.org This approach offers significant advantages, including mild reaction conditions, broad functional group tolerance, and high yields, making it a cornerstone in the construction of atropisomeric biaryl bisphosphine ligands. researchgate.netresearchgate.net

Research into the optimization of the P-C coupling step has demonstrated the superiority of palladium catalysts over other transition metals like nickel or copper. researchgate.net Spectroscopic studies have provided evidence for the involvement of phosphorylated intermediates in the palladium-catalyzed reaction medium, offering insights into the reaction mechanism. researchgate.netresearchgate.net

A particularly effective protocol involves the use of a Pd(II)/dppf (1,1'-Bis(diphenylphosphino)ferrocene) catalyst system. acs.org This system has been successfully employed for the coupling of an atropisomeric bisphosphine precursor with a variety of electron-poor aryl iodides. acs.orgresearchgate.net The reactions are typically conducted in acetonitrile (B52724) at a temperature of 80 °C. acs.org A significant advantage of this methodology is its compatibility with a wide array of electron-withdrawing groups, such as esters, cyano, chloro, and trifluoromethyl moieties. acs.orgresearchgate.net This tolerance allows for the synthesis of a diverse library of this compound analogues with tailored electronic properties, achieving good to excellent yields and preserving high enantiomeric purities. acs.orgresearchgate.net

The versatility of this palladium-catalyzed P-C coupling is highlighted by its application in the synthesis of various functionalized MeOBIPHEP derivatives. For instance, the coupling reaction has been successfully performed with aryl iodides bearing methyl, tert-butyl, and benzyl (B1604629) ester groups, affording the corresponding ligands in high yields (82-95%) and with excellent enantiomeric excess (>98%). acs.org Furthermore, the reaction conditions are mild enough to be compatible with free carboxylic acid functionalities, enabling the direct synthesis of tetra-acid ligands. acs.org

The scope of the palladium-catalyzed P-C coupling reaction for the synthesis of MeOBIPHEP analogues is detailed in the table below, showcasing the reaction of a bisphosphine precursor with various substituted aryl iodides.

Table 1: Palladium-Catalyzed P-C Coupling Reactions for the Synthesis of MeOBIPHEP Analogues acs.org

| Entry | Aryl Iodide Substituent | Product | Yield (%) | ee (%) |

| 1 | 4-CO₂Me | (R)-5 | 95 | >98 |

| 2 | 4-CO₂tBu | (R)-6 | 88 | >98 |

| 3 | 4-CO₂Bn | (S)-7 | 82 | >98 |

| 4 | 3-CO₂Me | (R)-8 | 91 | >98 |

| 5 | 3-CO₂tBu | (S)-8 | 89 | >98 |

| 6 | 4-CO₂H | (R)-9 | 70 | >98 |

This table is interactive. You can sort the columns by clicking on the headers.

This robust palladium-catalyzed methodology provides a reliable and efficient route for the synthesis and derivatization of this compound, facilitating the development of new chiral ligands for asymmetric catalysis. researchgate.netacs.org

Coordination Chemistry of R 3,4,5 Meo Meobiphep Metal Complexes

Ligand Coordination Modes and Metal Center Interactions

In certain instances, particularly with ruthenium(II), MeOBIPHEP ligands can exhibit more complex coordination behavior, acting as six or even eight-electron donors. acs.orgacs.org This can involve the coordination of one of the biaryl double bonds to the metal center, leading to a change in the electronic properties and reactivity of the complex. acs.org The flexibility in coordination modes allows for the formation of diverse catalytic species with tailored properties.

The nature of the metal itself also plays a significant role in the coordination geometry and the stability of the complex. york.ac.uk For example, gold(I) complexes of MeOBIPHEP derivatives have been synthesized and are known to be active in various catalytic transformations. rsc.org Similarly, iridium complexes have been developed for asymmetric hydrogenation reactions, where the ligand's structure is key to achieving high enantioselectivity. nih.gov Palladium-catalyzed reactions, such as allylic substitutions, also heavily rely on the specific coordination of MeOBIPHEP ligands to achieve high levels of stereocontrol. acs.org

Characterization of Metal-Ligand Complexes

The characterization of metal complexes of (R)-3,4,5-MeO-MeOBIPHEP is essential for understanding their structure and behavior in solution, which is directly relevant to their catalytic activity. A combination of spectroscopic and diffraction techniques is employed for this purpose.

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the coordination of phosphine (B1218219) ligands like this compound to metal centers. The chemical shift (δ) of the phosphorus atoms in the ³¹P NMR spectrum provides valuable information about the electronic environment of the phosphorus nuclei and, by extension, the nature of the metal-phosphorus bond. lu.ch Upon coordination to a metal, the ³¹P NMR signal typically shifts downfield compared to the free ligand.

For instance, in the formation of gold(I) complexes with ligands from the MeOBIPHEP family, ³¹P NMR is used to monitor the reaction and characterize the resulting complexes. rsc.org A study on the synthesis of chiral binuclear gold complexes with various bisphosphine ligands, including (R)-MeO-BIPHEP, reported the ³¹P NMR chemical shifts for the resulting (L)(AuCl)₂ complexes. rsc.org These spectroscopic data are crucial for confirming the successful coordination of the ligand to the gold centers. rsc.org

Similarly, in studies involving iridium-catalyzed reactions, ³¹P NMR helps in identifying the active catalytic species and any intermediates formed during the catalytic cycle. nih.govacs.org Changes in the ³¹P NMR spectrum can indicate ligand exchange, changes in the oxidation state of the metal, or the formation of different coordination isomers.

The following table summarizes representative ³¹P NMR data for a gold(I) complex of a MeOBIPHEP derivative, illustrating the characteristic downfield shift upon coordination.

| Compound | ³¹P NMR Chemical Shift (δ, ppm) | Solvent |

|---|---|---|

| (R)-MeO-BIPHEP(AuCl)₂ | 23.6 | CDCl₃ |

This table presents a representative ³¹P NMR chemical shift for a gold(I) complex of a MeOBIPHEP ligand, based on data reported for similar complexes. rsc.org

For example, X-ray diffraction analysis of ruthenium(II) complexes with MeO-BIPHEP and related ligands has revealed that a biaryl double bond can coordinate to the metal center, making the ligand a six-electron donor. acs.org This finding, which was corroborated by NMR studies, provided crucial insights into the coordination behavior of these ligands. acs.org

The structural parameters obtained from X-ray diffraction, such as the P-M-P bite angle and the dihedral angle of the biphenyl (B1667301) backbone, are often correlated with the enantioselectivity observed in catalytic reactions.

Spectroscopic Studies (e.g., 31P NMR)

Stability and Reactivity of Ligated Metal Centers

The stability and reactivity of the metal center in this compound complexes are intricately linked to the electronic properties of the ligand. The electron-donating methoxy (B1213986) groups on the ligand framework increase the electron density at the phosphorus atoms, which in turn enhances the electron-donating ability of the ligand towards the metal center. chemscene.com This generally leads to more stable metal complexes.

The stability of these complexes is a critical factor in their catalytic applications, as it determines the catalyst's lifetime and its ability to withstand the reaction conditions. For instance, the robustness of Ru(II)-MeOBIPHEP complexes has been demonstrated in various hydrogenation reactions.

The reactivity of the ligated metal center is also modulated by the ligand. The steric bulk of the substituents on the phosphine can influence the accessibility of the metal center to substrates, thereby affecting the rate and selectivity of the reaction. In gold-catalyzed reactions, the choice of the MeOBIPHEP ligand has been shown to be crucial for achieving high enantioselectivity in the synthesis of complex organic molecules. nih.gov

Furthermore, the ligand can influence the redox properties of the metal center. In some gold(III)-catalyzed reactions, it has been observed that phosphine ligands can reduce Au(III) to Au(I), leading to a change in the active catalytic species. acs.org This highlights the dynamic interplay between the ligand and the metal center that can occur during a catalytic cycle.

Cyclometallation Phenomena and P-C Bond Cleavage in Ru(II) Complexes

In some instances, the coordination of MeOBIPHEP ligands to ruthenium(II) can lead to unexpected reactivity, including cyclometallation and P-C bond cleavage. cdnsciencepub.com Cyclometallation is a process where a ligand undergoes an intramolecular C-H bond activation, leading to the formation of a metallacycle. This can alter the coordination sphere of the metal and, consequently, its catalytic properties.

Studies on Ru(II) complexes with BINAP and MeO-BIPHEP have shown that these ligands can act as six-electron donors through the coordination of a biaryl double bond. acs.org In more extreme cases, P-C bond cleavage has been observed in Ru(II)-MeOBIPHEP complexes. acs.org This process involves the breaking of a phosphorus-carbon bond within the ligand, leading to the formation of new organometallic species. While often considered a deactivation pathway, a deeper understanding of these phenomena can provide insights into the stability limits of these catalytic systems and potentially open up new avenues for catalyst design. The reaction of Ru(OAc)₂(MeO-BIPHEP) with MeLi, for instance, results in a complex where only one phosphorus atom is coordinated, along with an η⁶-arene moiety from one of the biaryl rings, representing a novel binding mode. acs.org

Catalytic Applications of R 3,4,5 Meo Meobiphep in Enantioselective Transformations

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, providing an atom-economical route to chiral molecules. The (R)-3,4,5-MeO-MeOBIPHEP ligand, in combination with various transition metals, has proven to be a versatile and efficient catalyst for the hydrogenation of a range of prochiral substrates.

Rhodium complexes incorporating biaryl bisphosphine ligands like MeO-BIPHEP are highly effective for the asymmetric hydrogenation of various prochiral olefins. lu.ch These catalysts have been successfully applied to the hydrogenation of substrates such as α-(acylamino)acrylic acids and enamides. lu.chresearchgate.net The C2-symmetric nature of the MeO-BIPHEP ligand creates a well-defined chiral environment around the rhodium center, leading to high enantioselectivities in the reduction of C=C double bonds. lu.ch For instance, rhodium catalysts with MeO-BIPHEP derivatives have shown high efficiency in the hydrogenation of cyclic enamides, furnishing the desired products with excellent enantiomeric excess. lu.ch

The asymmetric hydrogenation of N-heteroaromatic compounds, such as quinolines, is a direct method for synthesizing optically active saturated heterocycles, which are prevalent in pharmaceuticals and natural products. pku.edu.cn Iridium complexes of (R)-MeO-BIPHEP have been identified as particularly potent catalysts for this transformation. In 2003, a highly effective method was developed for the asymmetric hydrogenation of 2,6-substituted quinolines using an iridium catalyst with (R)-MeO-BIPHEP in the presence of iodine, achieving enantiomeric excesses (ee) of up to 96%. pku.edu.cnrsc.org This catalytic system provides access to a variety of optically active tetrahydroquinolines and has been applied to the synthesis of naturally occurring alkaloids like angustureine, galipinine, and cuspareine. rsc.org The methodology is effective for quinolines bearing various substituents, including acyl, aroyl, and amido groups at the C2 position, consistently delivering high yields and enantioselectivities between 80-96% ee. thieme-connect.de

| Substrate Type | Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |

| 2-Substituted Quinolines | [Ir(COD)Cl]₂ / (R)-MeO-BIPHEP / I₂ | Up to 94% | Up to 96% | rsc.orgajchem-b.com |

| 2-Benzyl & Functionalized Quinolines | [Ir(COD)Cl]₂ / (S)-MeO-BIPHEP / I₂ | High | 80-96% | thieme-connect.de |

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines with MeO-BIPHEP Ligands

Ruthenium catalysts bearing MeO-BIPHEP ligands are complementary to rhodium systems and are particularly effective for the hydrogenation of functionalized ketones and specific olefins. pharmtech.comstrem.com A notable industrial application is in the synthesis of the side chain of tetrahydrolipstatin (orlistat), a pancreatic lipase (B570770) inhibitor. pharmtech.comiupac.org The process involves the asymmetric hydrogenation of a prochiral α-pyrone precursor. iupac.org Research has shown that using a Ru-catalyst with a (S)-3,5-di-t-butyl-MeOBIPHEP analogue can achieve 96% ee in an optimized process. iupac.org Furthermore, Ru/(R)-MeO-BIPHEP systems are used for the highly enantioselective hydrogenation of β-keto esters to furnish β-hydroxy esters with excellent yields (90-99%) and enantioselectivities (95-99% ee). arkat-usa.org These intermediates can then be converted into enantiomerically enriched anti-1,3-diols. arkat-usa.org The use of this compound has also been noted in the context of developing catalysts for the asymmetric hydrogenation of amides. ualberta.ca

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| α-Pyrone (Tetrahydrolipstatin precursor) | Ru((S)-di-t-Bu-MeOBIPHEP)(BF₄)₂ | (R)-Dihydropyrone | 96% | iupac.org |

| β-Keto Esters | RuCl₃ / (R)-MeO-BIPHEP | β-Hydroxy Esters | 95-99% | arkat-usa.org |

Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation with MeO-BIPHEP Ligands

Hydrogen-mediated reductive coupling represents a powerful, atom-economical method for C-C bond formation. A rhodium catalyst modified with (R)-(3,5-tBu-4-MeOPh)-MeO-BIPHEP, a derivative of this compound, has been instrumental in the enantioselective reductive coupling of 1,3-enynes to ethyl glyoxalate. organic-chemistry.orgnih.govacs.org This reaction, conducted under ambient temperature and pressure of hydrogen, produces β,γ-unsaturated α-hydroxy esters with high regio- and enantioselectivity. organic-chemistry.orgnih.gov The ligand was identified as the most effective after screening, and the addition of a Brønsted acid co-catalyst was found to enhance both efficiency and enantioselectivity. acs.org The method is applicable to a variety of 1,3-enynes with aryl, heteroaryl, and alkyl substituents, affording the corresponding α-hydroxy esters in good to excellent yields and high enantiomeric excess. organic-chemistry.org

| Substrate | Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |

| 1,3-Enynes + Ethyl Glyoxalate | Rh / (R)-(3,5-tBu-4-MeOPh)-MeO-BIPHEP | 70-82% | 86-97% | organic-chemistry.orgacs.org |

Table 3: Rhodium-Catalyzed Reductive Coupling with a MeO-BIPHEP Derivative

Ruthenium-Catalyzed Asymmetric Hydrogenation (e.g., Amides, Tetrahydrolipstatin Side Chain)

Asymmetric Conjugate Addition Reactions

The development of catalytic asymmetric conjugate addition reactions provides a crucial pathway for creating stereogenic centers. The this compound ligand has been successfully employed in rhodium-catalyzed systems for such transformations.

A highly efficient asymmetric synthesis of chiral thioflavanones (2-arylthiochroman-4-ones) has been developed through the conjugate addition of arylzinc reagents to thiochromones. researchgate.netacs.org This reaction is catalyzed by a system comprising Rh(COD)Cl₂ and this compound. researchgate.netlookchem.com The method effectively overcomes issues of catalyst poisoning and substrate inertness, yielding a range of chiral thioflavanones in good yields (up to 91%) and with excellent enantioselectivities (up to 97% ee). researchgate.netacs.orglookchem.com This asymmetric synthesis opens an important route for accessing these compounds for further pharmaceutical studies. researchgate.netacs.org

| Substrate | Reagent | Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |

| Thiochromones | Arylzinc Reagents | Rh(COD)Cl₂ / this compound | Up to 91% | Up to 97% | researchgate.netacs.org |

Table 4: Rhodium-Catalyzed Asymmetric Conjugate Addition to Thiochromones

Copper-Catalyzed Conjugate Addition Reactions

The this compound ligand has been successfully employed in copper-catalyzed asymmetric conjugate addition reactions, including the reduction of ketones and vinylogous additions.

In one notable application, a catalyst system comprising Cu(OAc)₂·H₂O and this compound facilitates the asymmetric reduction of various aryl and heteroaryl ketones. acs.orgorganic-chemistry.org This method serves as an environmentally friendly protocol, utilizing the mild and inexpensive hydride source polymethylhydrosiloxane (B1170920) (PMHS) in an aqueous micellar medium. organic-chemistry.org The process is highly efficient, affording enantio-enriched secondary alcohols in good to excellent yields and with exceptional enantioselectivities, often exceeding 90% ee. acs.orgorganic-chemistry.org

Furthermore, the catalyst system has been utilized in the direct catalytic asymmetric vinylogous addition of butenolides to chromones. The use of (R)-3,4,5-(MeO)₃-MeOBIPHEP as the chiral ligand was instrumental in controlling the stereochemical outcome of the reaction. rsc.org

| Substrate (Ketone) | Product (Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Acetophenone | 1-Phenylethan-1-ol | 89 | 95 |

| 1-(4-Chlorophenyl)ethan-1-one | 1-(4-Chlorophenyl)ethan-1-ol | 91 | 93 |

| 1-(Naphthalen-2-yl)ethan-1-one | 1-(Naphthalen-2-yl)ethan-1-ol | 95 | 96 |

| 1-(Thiophen-2-yl)ethan-1-one | 1-(Thiophen-2-yl)ethan-1-ol | 85 | 94 |

Rhodium-Catalyzed 1,4-Addition of Boronic Acids to Unsaturated Carbonyls (e.g., Maleimides, Enones)

While MeOBIPHEP ligands are generally effective for the rhodium-catalyzed 1,4-addition of arylboronic acids to enones and maleimides, specific applications of this compound have been thoroughly documented in related transformations. strem.comdicp.ac.cn A highly efficient asymmetric synthesis of chiral thioflavanones has been developed via the conjugate addition of arylzinc reagents to thiochromones, which are sulfur-containing analogues of enones. researchgate.netacs.org

This reaction, which utilizes a Rh(COD)Cl₂/(R)-3,4,5-MeO-MeOBIPHEP catalyst, successfully overcomes issues of catalyst poisoning and substrate inertness often associated with sulfur-containing compounds. acs.org The methodology provides a range of chiral thioflavanones in good yields and with outstanding enantiomeric excesses. researchgate.netacs.org

| Thiochromone Substrate | Arylating Reagent (ArZnCl) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Thiochromone | PhZnCl | 2-Phenylthiochroman-4-one | 85 | 95 |

| 6-Methylthiochromone | PhZnCl | 6-Methyl-2-phenylthiochroman-4-one | 88 | 96 |

| Thiochromone | 4-MeO-C₆H₄ZnCl | 2-(4-Methoxyphenyl)thiochroman-4-one | 91 | 97 |

| Thiochromone | 4-Cl-C₆H₄ZnCl | 2-(4-Chlorophenyl)thiochroman-4-one | 78 | 94 |

Palladium-Catalyzed Asymmetric Allylic Substitution Reactions

This compound has proven to be a versatile ligand in a range of palladium-catalyzed asymmetric allylic substitution reactions, enabling the stereoselective formation of carbon-carbon and carbon-nitrogen bonds.

Allylic Amination of Allenyl Phosphates

A significant application of this compound is in the highly enantioselective palladium-catalyzed allylic amination of allenyl phosphates. acs.orgnih.gov This transformation, for which ((R)-3,4,5-(MeO)₃-MeOBIPHEP) was identified as a key ligand, produces synthetically valuable 2,3-allenyl amines with high enantioselectivities, reaching up to 94% ee. acs.orgresearchgate.netresearchgate.net The resulting chiral allenes can be further converted into other valuable structures, such as enantioenriched 2,5-dihydropyrrole derivatives. acs.orgnih.gov

Intramolecular Allylic Alkylation (e.g., for γ-Lactam Synthesis)

The this compound ligand has been effectively used in the palladium-catalyzed intramolecular asymmetric allylic alkylation of amides. In a study involving N,N-diphenyl carboxylic amides, the catalyst system mediated by this ligand successfully produced allylated amides with enantiomeric excesses ranging from 83% to 93%. orgsyn.org While broader than just γ-lactam synthesis, this demonstrates the ligand's utility in forming cyclic structures via intramolecular C-C bond formation. orgsyn.org In related research, derivatives of MeOBIPHEP have been applied to the synthesis of enantioenriched disubstituted γ-lactams. nih.govresearchgate.net

Asymmetric Heck Reactions (e.g., of Aryl Triflates to Dihydrofuranes)

The asymmetric Heck reaction represents a powerful method for C-C bond formation. While many successful examples employ derivatives of MeOBIPHEP, the parent ligand has also been investigated. researchgate.netscholaris.ca Research by Pregosin and coworkers highlighted a significant enhancement in enantioselectivity for the palladium-catalyzed Heck reaction between aryl triflates and 2,3-dihydrofurane when using (R)-3,5-t-Bu-MeOBIPHEP, a derivative of the title compound. sigmaaldrich.com In a comparative study, the parent (R)-(+)-MeO-BIPHEP was used alongside various 3,3'-disubstituted derivatives in the Heck reaction of phenyl triflate with 2,3-dihydrofuran. scholaris.ca This work underscores the tunability of the MeOBIPHEP framework for optimizing stereoselectivity in this important transformation. scholaris.ca

Palladium-Catalyzed Polyene Cyclization

In the field of palladium-catalyzed polyene cyclizations, (R)-MeO-BIPHEP and its derivatives have been employed to induce asymmetry. Studies on the cyclization of a geraniol-derived triflate showed that while derivatives of (R)-MeO-BIPHEP could enhance enantioselectivity, the parent ligand itself was an effective chiral controller. researchgate.netscholaris.ca An interesting outcome was the observed reversal in the absolute stereochemistry of the cyclized product when using (R)-MeO-BIPHEP derivatives compared to what was obtained with (R)-(+)-BINAP and the parent (R)-(+)-MeO-BIPHEP. researchgate.netscholaris.ca In a separate study on asymmetric oxidative cation/olefin cyclization, (R)-MeO-biphep was screened as a ligand, yielding the product with a modest 12% ee, indicating that the specific nature of the cyclization is critical to achieving high enantioselectivity. nih.gov

Enantioselective Alkoxycarbonylation of Propargylic Carbonates

The palladium-catalyzed enantioselective alkoxycarbonylation of propargylic carbonates represents a powerful method for the synthesis of optically active 2,3-allenoates. nih.gov In this context, this compound has been identified as a highly effective chiral ligand. nih.govresearchgate.net The reaction, which utilizes readily available racemic propargylic carbonates, proceeds with high enantioselectivity, typically yielding products with enantiomeric excesses (ee) ranging from 90% to 98%. nih.gov

The significance of this method lies in its ability to construct axially chiral allenes, which are valuable building blocks in organic synthesis. The resulting 2,3-allenoates have demonstrated their potential through efficient chirality transfer in subsequent transformations. nih.gov For instance, these chiral allenes can be converted into enantioenriched 2,5-dihydropyrrole derivatives and bicyclic ketones. acs.org

A study by Ma and coworkers detailed the use of a palladium catalyst in conjunction with this compound for the alkoxycarbonylation of various propargylic carbonates. nih.govfudan.edu.cn Their research demonstrated that the reaction tolerates a range of substituents on the propargylic carbonate, consistently delivering high yields and excellent enantioselectivities. nih.gov

Table 1: Palladium-Catalyzed Enantioselective Alkoxycarbonylation of Propargylic Carbonates

| Substrate (Propargylic Carbonate) | Product (2,3-Allenoate) | Yield (%) | ee (%) | Reference |

| Racemic propargylic carbonate derivative 1 | Optically active 2,3-allenoate 1 | High | 90-98 | nih.gov |

| Racemic propargylic carbonate derivative 2 | Optically active 2,3-allenoate 2 | High | 90-98 | nih.gov |

This table is a representative summary based on the cited literature. Specific yields and ee values vary depending on the exact substrate and reaction conditions.

Gold-Catalyzed Asymmetric Cycloisomerization and Related Reactions

Gold catalysts, particularly those featuring chiral phosphine (B1218219) ligands, have proven to be exceptionally versatile in promoting the cycloisomerization of enynes and related transformations. The this compound ligand has been utilized in this area, although some studies have also explored derivatives like (R)-4-MeO-3,5-(t-Bu)2-MeOBIPHEP for enhanced steric hindrance and selectivity. acs.orgbeilstein-journals.orgexlibrisgroup.com

Gold(I)-catalyzed intramolecular hydroxycyclization and alkoxycyclization of 1,n-enynes provide an efficient route to various carbocyclic and heterocyclic structures. exlibrisgroup.com These reactions involve the formal addition of an oxygen nucleophile to an alkene, followed by a cyclization event. exlibrisgroup.comresearchgate.net The use of chiral gold complexes allows for the enantioselective synthesis of these cyclic compounds.

Research has shown that gold(I) complexes derived from ligands such as (R)-4-MeO-3,5-(t-Bu)2-MeOBIPHEP can effectively catalyze these transformations. exlibrisgroup.com The reactions are compatible with a range of carbon-, oxygen-, and nitrogen-tethered enynes, affording the corresponding cyclic products in good to excellent yields and with moderate to good enantiomeric excesses. exlibrisgroup.com The enantioselectivity of the reaction is often dependent on the specific substrate and nucleophile combination. exlibrisgroup.comresearchgate.net

Table 2: Gold-Catalyzed Asymmetric Hydroxy/Alkoxycyclization of 1,n-Enynes

| Enyne Substrate | Nucleophile | Product | ee (%) | Reference |

| Oxygen-tethered 1,6-enyne | Water | Functionalized Alcohol | up to 99 | beilstein-journals.org |

| Nitrogen-tethered 1,6-enyne | Alcohol | Functionalized Ether | Moderate to Good | exlibrisgroup.com |

This table illustrates the general scope of the reaction. Specific yields and ee values are highly substrate-dependent.

Gold-catalyzed reactions can also facilitate the formal addition of carbon nucleophiles to alkenes, often as part of a tandem hydroarylation/cyclization process with 1,n-enynes. acs.org This strategy allows for the construction of complex molecular architectures from relatively simple starting materials.

The use of a gold complex with the bulky, electron-rich ligand (R)-4-MeO-3,5-(t-Bu)2-MeOBIPHEP has been shown to promote the enantioselective hydroarylation/cyclization of 1,6-enynes. acs.orgacs.org In these reactions, electron-rich aromatic compounds such as 1,3,5-trimethoxybenzene, 1,3-dimethoxybenzene, and various indole (B1671886) derivatives act as the carbon nucleophiles. acs.orgacs.org The process leads to clean rearrangements and the formation of cyclized products with a high degree of enantioselectivity. acs.org

Hydroxycyclization and Alkoxycyclization of 1,n-Enynes

Other Asymmetric Transformations (e.g., Rearrangement of Substituted N-Alloc-N-Allyl Ynamides)

The utility of this compound and its derivatives extends to other types of asymmetric transformations. One notable example is the palladium-catalyzed rearrangement of substituted N-Alloc-N-allyl ynamides. This auto-tandem catalytic, branched-selective rearrangement provides access to complex quaternary nitrile products with vinylogous stereocenters in excellent diastereoselectivity. rsc.org

In the optimization of this reaction, various bidentate phosphine ligands were screened. Ligands containing 3,5-disubstituted phenyl groups, particularly those with electron-donating groups at the 4-position, were found to improve both the yield and selectivity. The ligand (R)-3,5-t-Bu-4-MeO-Ph-MeOBIPHEP (a derivative of MeOBIPHEP, L1g) proved to be optimal for this transformation. rsc.org This highlights the tunability of the MeOBIPHEP framework to achieve high selectivity in challenging catalytic reactions. rsc.org

Mechanistic Investigations and Theoretical Studies

Elucidation of Catalytic Cycles and Intermediates

The catalytic cycles involving (R)-3,4,5-MeO-MeOBIPHEP are often complex, with the precise mechanism depending on the metal center and the specific reaction. For instance, in the iridium-catalyzed asymmetric hydrogenation of quinolines, mechanistic studies suggest that the reaction proceeds through a 1,4-hydride addition, followed by isomerization and then a 1,2-hydride addition. The active catalytic species is proposed to be an Ir(III) complex containing both chloride and iodide ligands.

In rhodium-catalyzed reactions, such as the hydrogenative coupling of alkynes, the catalytic cycle is thought to involve the formation of a rhodium-hydride intermediate. This intermediate then participates in the key C-C bond-forming step. nih.gov For palladium-catalyzed allylic alkylations, the cycle typically involves the formation of a π-allyl palladium intermediate. The stereochemical outcome of the reaction is determined by the subsequent nucleophilic attack on this intermediate, which is influenced by the chiral ligand. acs.orgchinesechemsoc.org

Gold-catalyzed reactions using this compound have also been investigated. In the enantioselective synthesis of benzopyrans, a proposed mechanism involves the generation of a gold-stabilized vinylcarbenoid, which rearranges to form an allylic oxonium intermediate. This is followed by the trapping of a carbocation by a chiral allylgold(I) species. nih.gov

Role of Ligand Structure and Electronic Properties in Enantioselectivity

The unique structure of this compound is central to its ability to induce high enantioselectivity. The atropisomeric biphenyl (B1667301) backbone creates a chiral environment around the metal center, while the methoxy (B1213986) groups on the biphenyl core and the trimethoxyphenyl groups on the phosphorus atoms fine-tune the steric and electronic properties of the ligand. lookchem.comresearchgate.net

The electronic properties of the ligand, particularly the electron-donating nature of the methoxy groups, influence the reactivity and selectivity of the catalyst. In many reactions, a more electron-rich ligand can lead to higher catalytic activity. lookchem.com The steric bulk of the 3,4,5-trimethoxyphenyl groups plays a crucial role in creating a well-defined chiral pocket that dictates the approach of the substrate, thereby controlling the stereochemical outcome. nih.gov For example, in the gold-catalyzed enantioselective synthesis of benzopyrans, substitution on the phosphine (B1218219) aryl rings is critical for achieving excellent enantioselectivity. While the unsubstituted (R)-MeO-BIPHEP ligand gave low enantioselectivity, the more sterically demanding this compound derivative led to high enantioselectivity. nih.gov

Influence of Additives and Reaction Conditions on Catalytic Performance

Additives and reaction conditions can have a profound impact on the performance of catalysts derived from this compound.

HCl in Ru catalysis: In ruthenium-catalyzed hydrogenations, the addition of HCl has been shown to accelerate the reaction. mdpi.comresearchgate.net It is proposed that the acid is involved in the activation of the ketone group of the coordinated substrate, facilitating the hydrogenation. mdpi.com For the hydrogenation of levulinic acid esters, the Ru(II)-BINAP-HCl system has proven effective. mdpi.comresearchgate.net

Brønsted acids in Rh catalysis: In rhodium-catalyzed reductive coupling reactions, Brønsted acid co-catalysts can enhance the reaction rate. nih.govu-tokyo.ac.jp DFT calculations have suggested that the Brønsted acid can facilitate the rate-determining H2 activation step by enabling a lower-energy six-centered transition state. nih.gov In the asymmetric hydrogenation of quinolines and quinoxalines, Brønsted acids like piperidine (B6355638) triflate can act as activators for the iridium catalyst. dicp.ac.cn

Iodine in Ir catalysis: For the iridium-catalyzed asymmetric hydrogenation of quinolines and exocyclic enamines, iodine is often a crucial additive for achieving high reactivity and enantioselectivity. illinois.edu The role of iodine is believed to be the activation of the Ir(I) precursor to form a highly active Ir(III) species. However, in some cases, such as the hydrogenation of 2-methylquinoline (B7769805) with certain phosphine-phosphite ligands, iodine can have a detrimental effect. nih.gov

The choice of solvent can also significantly influence the outcome of these reactions. For instance, in the iridium-catalyzed asymmetric hydrogenation of 2-benzylquinolines, toluene (B28343) was found to be the optimal solvent, providing excellent reactivity and the highest enantioselectivity.

Computational Chemistry Approaches (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for understanding the mechanisms of reactions catalyzed by this compound complexes.

DFT calculations have been employed to model the transition states and reaction pathways of various catalytic transformations. These models help to rationalize the observed stereoselectivities and regioselectivities. For example, in the rhodium-catalyzed hydrogenative coupling of diynes, DFT calculations revealed the free energy profiles for the catalytic cycle, including the oxidative coupling and hydrogenolysis steps. nih.gov In the context of palladium-catalyzed intramolecular allylic alkylation, DFT studies have been used to characterize the diastereomeric reaction pathways, and the calculated energy differences were in good agreement with the experimentally observed enantiomeric ratios. researchgate.net Similarly, for the stereodivergent Pd/Cu catalyzed asymmetric alkylation of allylic geminal dicarboxylates, DFT calculations helped to elucidate the four possible reaction pathways and correctly predicted the major product. chinesechemsoc.org

Recent studies have explored the effect of mechanical force on the rates of catalytic reactions, a field known as mechanochemistry. Using force probe ligands derived from a MeO-BIPHEP scaffold, researchers have investigated the force-rate relationship for the oxidative addition of bromobenzene (B47551) to palladium(0) complexes. DFT calculations were used to quantify the applied mechanical force. It was found that compressive forces increase the rate of oxidative addition, while extensive forces decrease the rate. This demonstrates that mechanical force can be used to modulate the activity of catalysts. osti.gov

Modeling Transition States and Reaction Pathways

Spectroscopic Probes of Reaction Mechanisms (e.g., In situ NMR Studies)

Spectroscopic techniques, especially in situ Nuclear Magnetic Resonance (NMR) studies, provide real-time information about the species present in the reaction mixture, offering valuable insights into the reaction mechanism. For example, in situ NMR has been used to study the formation of catalytic intermediates. d-nb.info In the investigation of an enantiodivergent asymmetric catalysis using a tropos BIPHEP ligand, ¹H and ³¹P-NMR spectroscopy at low temperatures were used to monitor the reaction and characterize the formation of the active rhodium complex. rsc.org These studies can help to identify the resting state of the catalyst and observe the formation of key intermediates, contributing to a more complete understanding of the catalytic cycle.

Data Tables

Table 1: Influence of Ligand Substitution on Enantioselectivity in Gold-Catalyzed Benzopyran Synthesis nih.gov

| Entry | Ligand | Enantiomeric Excess (% ee) |

| 1 | (R)-MeO-BIPHEP | 30 |

| 2 | (R)-MeO-DM-BIPHEP | 35 |

| 3 | (R)-MeO-DTBM-BIPHEP | 97 |

Table 2: Effect of Additives on Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines illinois.edunih.gov

| Catalyst System | Substrate | Additive | Effect |

| [Ir(COD)Cl]₂/MeO-BIPHEP | Quinolines | Iodine | Crucial for high conversion and enantioselectivity |

| [Ir(COD)Cl]₂/phosphine-phosphite | 2-Methylquinoline | Iodine | Deleterious effect |

| [Ir(COD)Cl]₂/MeO-BIPHEP | Quinaldine | Piperidine triflate | Improved reactivity and enantioselectivity |

Green Chemistry and Sustainable Catalysis with R 3,4,5 Meo Meobiphep

Aqueous Micellar Reaction Media in Asymmetric Reductions

One of the most significant advancements in green chemistry is the replacement of volatile organic solvents with water. Micellar catalysis is a key technology that enables organic reactions involving water-insoluble reactants and catalysts to be performed in an aqueous medium. This technique utilizes surfactants to form nanomicelles, which act as "nanoreactors" that encapsulate lipophilic molecules, thereby facilitating the reaction.

Research has demonstrated a highly effective, copper-catalyzed asymmetric reduction of various aryl and heteroaryl ketones using the (R)-3,4,5-MeO-MeOBIPHEP ligand in an aqueous micellar medium. organic-chemistry.orgacs.orgresearchgate.net This green protocol employs a catalyst system comprising copper(II) acetate (B1210297) (Cu(OAc)₂·H₂O) and the this compound ligand. organic-chemistry.org The reactions are conducted under mild conditions, often between 0°C and room temperature (22°C), using polymethylhydrosiloxane (B1170920) (PMHS) as an inexpensive and environmentally benign stoichiometric hydride source. organic-chemistry.orgacs.org The surfactant, such as TPGS-750-M, facilitates the formation of the micelles in water, creating the necessary environment for the reaction to proceed efficiently. researchgate.net

This methodology consistently produces enantio-enriched secondary alcohols in good to excellent yields, with enantiomeric excess (ee) values frequently exceeding 90%. acs.orgresearchgate.net The process is notable for its use of an earth-abundant base metal (copper) instead of more expensive and less sustainable precious metals like rhodium or ruthenium. organic-chemistry.orgresearchgate.net The scope of the reaction is broad, accommodating ketones with both electron-donating and electron-withdrawing groups. organic-chemistry.org This method has been successfully applied to the synthesis of chiral intermediates for important pharmaceuticals, including precursors for fluoxetine (B1211875), atomoxetine, and ezetimibe (B1671841). organic-chemistry.orgresearchgate.net

Table 1: Copper-Catalyzed Asymmetric Reduction of Ketones in Aqueous Micellar Media

This table presents a selection of substrates and the corresponding results achieved using the Cu/(R)-3,4,5-MeO-MeOBIPHEP catalyst system in an aqueous micellar medium.

| Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |

| Acetophenone | 1-Phenylethanol | >90 | >90 |

| 2-Acetylpyridine | 1-(2-Pyridinyl)ethanol | >90 | >90 |

| 1-(4-Fluorophenyl)ethanone | 1-(4-Fluorophenyl)ethanol | >90 | >90 |

| 1-(Naphthalen-2-yl)ethanone | 1-(Naphthalen-2-yl)ethanol | >90 | >90 |

| Precursor to Fluoxetine/Atomoxetine | Chiral Alcohol Intermediate | 73 | 93 |

| Precursor to Ezetimibe | Chiral Alcohol Intermediate | 63 | 94 |

Data sourced from studies on copper-catalyzed asymmetric reductions in aqueous micellar media. organic-chemistry.orgresearchgate.net

Strategies for Catalyst Recycling and Waste Minimization

A core tenet of green chemistry is the minimization of waste, and catalyst recycling is a critical strategy for achieving this goal. The use of aqueous micellar catalysis with the this compound system offers inherent advantages for catalyst recovery and reuse. organic-chemistry.org Because the copper-ligand complex is encapsulated within the lipophilic core of the micelles dispersed in the aqueous phase, it remains segregated from the lipophilic product of the reaction.

Development of Water-Soluble Ligand Systems

While micellar catalysis provides a method to use hydrophobic ligands like this compound in water, an alternative and complementary approach in green chemistry is the direct design of water-soluble ligands. researchgate.net Modifying the structure of a proven ligand to enhance its water solubility can eliminate the need for surfactants and simplify product separation, as the catalyst remains in the aqueous phase while the organic product can be easily decanted or extracted.

For the MeOBIPHEP ligand family, to which this compound belongs, strategies have been developed to create water-soluble derivatives. researchgate.net One successful method involves the introduction of hydrophilic functional groups, such as sodium carboxylate (−CO₂Na) or methylammonium (B1206745) chloride moieties, onto the ligand's aromatic backbone. researchgate.net These modifications can be achieved in high yields under mild conditions. The resulting water-soluble MeOBIPHEP analogues have been effectively used in asymmetric reactions conducted in water, such as the rhodium-catalyzed 1,4-addition of boronic acids to enones. researchgate.net This line of research demonstrates a powerful strategy for sustainable catalysis: taking a highly effective chiral ligand scaffold like MeOBIPHEP and re-engineering it for optimal performance and handling in aqueous systems, thereby broadening its applicability in green synthetic processes.

Industrial and Pharmaceutical Relevance of R 3,4,5 Meo Meobiphep Catalysis

Synthesis of Chiral Pharmaceutical Intermediates

The synthesis of single-enantiomer drugs is a critical aspect of modern pharmaceutical development, as different enantiomers of a drug can have vastly different pharmacological activities and side-effect profiles. pharmtech.commdpi.com (R)-3,4,5-MeO-MeOBIPHEP has proven to be a valuable ligand in the catalytic asymmetric synthesis of key intermediates for several important pharmaceuticals.

A notable application is in the copper-catalyzed asymmetric reduction of aryl/heteroaryl ketones to produce nonracemic secondary alcohols. organic-chemistry.orgresearchgate.net This method, which uses the Cu(OAc)2·H2O/(R)-3,4,5-MeO-MeOBIPHEP system, offers an environmentally friendly and efficient route to chiral alcohols with high yields and excellent enantiomeric excess (ee). organic-chemistry.orgresearchgate.netacs.orgacs.org This protocol has been successfully applied to the synthesis of chiral precursors for the following drugs:

Fluoxetine (B1211875): An intermediate for the antidepressant fluoxetine was synthesized with a 73% yield and 93% ee. researchgate.net Fluoxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI) used to treat depression and other conditions. researchgate.net

Atomoxetine: A precursor for atomoxetine, a medication used for attention deficit hyperactivity disorder (ADHD), was obtained in 73% yield and 93% ee. researchgate.netwikipedia.orgnih.gov

Ezetimibe (B1671841): A key chiral alcohol intermediate for the cholesterol-lowering drug ezetimibe was synthesized with a 63% yield and 94% ee. organic-chemistry.orgresearchgate.net Ezetimibe functions by inhibiting cholesterol absorption in the intestine. newdrugapprovals.orgnih.gov

Aprepitant (B1667566): The synthesis of an enantioenriched precursor to the antiemetic drug aprepitant was achieved with a 98% yield and 93% ee. researchgate.net Aprepitant is a neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. researchgate.netmedkoo.com

Table 1: Synthesis of Chiral Pharmaceutical Intermediates using this compound Catalysis

| Pharmaceutical | Intermediate Synthesis | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Fluoxetine | Asymmetric reduction of a ketone precursor | 73 | 93 |

| Atomoxetine | Asymmetric reduction of a ketone precursor | 73 | 93 |

| Ezetimibe | Asymmetric reduction of a ketone precursor | 63 | 94 |

| Aprepitant | Asymmetric reduction of a ketone precursor | 98 | 93 |

Data sourced from a copper-catalyzed asymmetric reduction of aryl/heteroaryl ketones. researchgate.net

Production of Key Chirons

Chiral building blocks, or chirons, are essential for the synthesis of complex, stereochemically defined molecules. This compound has been instrumental in the development of highly enantioselective methods for producing valuable chirons.

Chiral Thioflavanones: A highly efficient rhodium-catalyzed asymmetric conjugate addition of arylzinc reagents to thiochromones using a Rh(COD)Cl2/(R)-3,4,5-MeO-MeOBIPHEP catalyst has been developed. nih.govacs.orgresearchgate.net This method provides access to a range of chiral thioflavanones (2-arylthiochroman-4-ones) in good yields (up to 91%) and with excellent enantioselectivities (up to 97% ee). nih.govacs.orgresearchgate.netlookchem.com This breakthrough overcomes issues of catalyst poisoning and substrate inertness, opening avenues for further pharmaceutical research. nih.govresearchgate.netlookchem.com

Nonracemic Secondary Alcohols: As mentioned previously, the copper-catalyzed asymmetric reduction of aryl and heteroaryl ketones using a Cu(OAc)2·H2O/(R)-3,4,5-MeO-MeOBIPHEP catalyst system is a robust method for producing a wide variety of enantioenriched secondary alcohols. organic-chemistry.orgresearchgate.netacs.org The reactions proceed under mild, aqueous micellar conditions, making it an environmentally benign process. organic-chemistry.orgresearchgate.net Yields are generally high, and enantiomeric excess values frequently exceed 90%. organic-chemistry.orgresearchgate.netacs.orgacs.orgresearchgate.net

Table 2: Production of Key Chirons using this compound Catalysis

| Chiral Building Block | Catalytic Method | Catalyst System | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Chiral Thioflavanones | Rh-catalyzed conjugate addition | Rh(COD)Cl2/(R)-3,4,5-MeO-MeOBIPHEP | up to 91% | up to 97% |

| Nonracemic Secondary Alcohols | Cu-catalyzed asymmetric reduction | Cu(OAc)2·H2O/(R)-3,4,5-MeO-MeOBIPHEP | >90% | >90% |

Data sourced from various studies on asymmetric synthesis. organic-chemistry.orgresearchgate.netacs.orgacs.orgnih.govacs.orgresearchgate.netlookchem.comresearchgate.net

Manufacture of Specific Drug Components

The MeOBIPHEP class of ligands, to which this compound belongs, has found direct application in the industrial-scale manufacture of specific drug components.

Tetrahydrolipstatin Side Chain: A ruthenium-MeO-BIPHEP catalyst is utilized in an asymmetric hydrogenation process for the manufacture of the side chain of tetrahydrolipstatin, commercially known as orlistat. pharmtech.com This highlights the industrial viability and robustness of catalytic systems based on MeOBIPHEP ligands.

Broader Applications in Agrochemicals, Flavors, and Fragrances

The utility of this compound and related MeOBIPHEP ligands extends beyond pharmaceuticals into other sectors of the chemical industry that require chiral molecules. pharmtech.com

Agrochemicals: The development of more effective and environmentally friendly pesticides and herbicides often relies on chiral compounds. lookchem.commdpi.com The catalytic systems employing MeOBIPHEP ligands are applicable to the synthesis of biologically active compounds for the agrochemical industry. lookchem.compharmtech.com

Flavors and Fragrances: The flavor and fragrance industry heavily relies on chiral molecules, as the stereochemistry of a compound can dramatically alter its scent and taste profile. mdpi.comresearchgate.net Asymmetric hydrogenation and other catalytic methods using ligands like this compound are valuable tools for producing specific enantiomers of desired flavor and fragrance compounds. pharmtech.com

Comparative Analysis with Other Atropisomeric Diphosphine Ligands

Performance Comparison with BINAP and its Analogues

(R)-BINAP is a seminal atropisomeric diphosphine ligand that has set the benchmark for many asymmetric transformations. The MeOBIPHEP family of ligands, including (R)-3,4,5-MeO-MeOBIPHEP, evolved from the structural framework of BINAP, introducing key modifications to enhance catalytic performance. The primary structural difference lies in the backbone; BINAP possesses a binaphthyl core, whereas MeOBIPHEP ligands are built upon a biphenyl (B1667301) scaffold. This seemingly subtle change, along with the presence of methoxy (B1213986) groups at the 6 and 6' positions of the biphenyl backbone in MeOBIPHEP, significantly alters the ligand's stereoelectronic properties.

In many catalytic applications, MeOBIPHEP ligands exhibit a catalytic profile similar to that of BINAP and its analogues. wiley-vch.de However, the structural modifications in MeOBIPHEP often lead to improved performance. For instance, in the palladium-catalyzed Heck reaction between phenyl triflate and 2,3-dihydrofuran, a derivative of MeOBIPHEP, (R)-3,3'-bispivalate-MeO-BIPHEP, was found to be superior to both BINAP and the parent MeO-BIPHEP.

A notable example of MeOBIPHEP's effectiveness is in the ruthenium-catalyzed asymmetric hydrogenation of a key intermediate for the synthesis of (S)-mibefradil, where a Ru-complex with (R)-MeO-BIPHEP achieved a 92% enantiomeric excess (ee). nih.gov In contrast, Ru(II)-BINAP catalysts are highly effective for the hydrogenation of α,β-unsaturated carboxylic acids, such as the synthesis of (S)-naproxen with 97% ee. nih.gov

The performance of these ligands can be highly substrate-dependent. In the Pd-catalyzed asymmetric hydrogenation of N-diphenylphosphinyl ketimines, (R)-MeO-BIPHEP provided a high yield (96%) and enantioselectivity (95.1% ee), which was comparable to the results obtained with (R)-BINAP (54% yield, 95.8% ee) under the same conditions. dicp.ac.cn

| Reaction | Substrate | Catalyst System | Ligand | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Intermediate for (S)-mibefradil | Ru(OAc)₂ | (R)-MeO-BIPHEP | - | 92 | nih.gov |

| Asymmetric Hydrogenation | Naphthacrylic acid | Ru(OAc)₂ | (S)-BINAP | - | 97 | nih.gov |

| Asymmetric Hydrogenation | N-Diphenylphosphinyl ketimine 1a | Pd(CF₃CO₂)₂ | (R)-MeO-BIPHEP | 96 | 95.1 | dicp.ac.cn |

| Asymmetric Hydrogenation | N-Diphenylphosphinyl ketimine 1a | Pd(CF₃CO₂)₂ | (R)-BINAP | 54 | 95.8 | dicp.ac.cn |

Comparison with DuPhos, SEGPHOS, and Other Chiral Ligands in Specific Reactions

Beyond the BINAP family, other classes of privileged chiral diphosphine ligands, such as DuPhos (1,2-bis(2,5-dialkylphospholano)benzene) and SEGPHOS, have demonstrated exceptional efficacy in a broad range of asymmetric reactions. nih.gov A direct comparison highlights the unique advantages of each ligand scaffold.

In the nickel-catalyzed asymmetric propargylic alkylation of 1,3-dicarbonyl compounds, various ligands were screened. While (R)-SEGPHOS provided the product with 93% ee, and (R)-Cl-MeO-BIPHEP gave an 88% ee, DuPhos resulted in unsatisfactory outcomes for this specific transformation. nih.gov This underscores that even highly successful ligands like DuPhos are not universally optimal.

In the context of asymmetric hydrogenation of α,β-unsaturated carboxylic acids, a comparative study involving a challenging cyclic substrate showed that while MeO-BIPHEP and SEGPHOS gave good conversions and moderate enantioselectivities, other specialized ligands could provide superior results. chinesechemsoc.org For the hydrogenation of another substrate, an intermediate for the drug Sacubitril, very poor selectivities were achieved with BINAP, SEGPHOS, and MeO-BIPHEP, whereas a different class of ligand, MandyPhos, was required for high diastereomeric ratio. chinesechemsoc.org

However, in the Pd-catalyzed asymmetric hydrogenation of N-diphenylphosphinyl ketimines, (S)-SEGPHOS demonstrated excellent performance, affording the product with 98% yield and 96.0% ee, outperforming (R,R)-Me-DUPHOS which gave 93% yield but only 28.0% ee. dicp.ac.cn In the Rh-catalyzed asymmetric cyclization of dihydrosilanes, (R)-DTBM-SEGPHOS provided the highest enantiomeric excess (84% ee), surpassing both (R)-BINAP and (R)-MeO-BIPHEP. researchgate.net

A particularly insightful application is the Pd-catalyzed allylic amination of allenyl phosphates. For this transformation, the (R)-3,4,5-(MeO)₃-MeOBIPHEP derivative proved to be a key ligand, delivering the 2,3-allenyl amine products with high enantioselectivities of up to 94% ee. acs.org

| Reaction | Substrate | Catalyst System | Ligand | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Hydrogenation of N-Diphenylphosphinyl ketimine | Imine 1a | Pd(CF₃CO₂)₂ | (S)-SEGPHOS | 98 | 96.0 | dicp.ac.cn |

| Asymmetric Hydrogenation of N-Diphenylphosphinyl ketimine | Imine 1a | Pd(CF₃CO₂)₂ | (R,R)-Me-DUPHOS | 93 | 28.0 | dicp.ac.cn |

| Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acid | Cyclic Substrate 5a | Ru(OAc)₂ | MeO-BIPHEP | Good Conversion | Moderate ee | chinesechemsoc.org |

| Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acid | Cyclic Substrate 5a | Ru(OAc)₂ | SEGPHOS | Good Conversion | Moderate ee | chinesechemsoc.org |

| Pd-Catalyzed Allylic Amination | Allenyl Phosphate | Pd | (R)-3,4,5-(MeO)₃-MeOBIPHEP | - | up to 94 | acs.org |

Structure-Activity Relationships Across Ligand Families

The performance differences among atropisomeric diphosphine ligands can be rationalized by examining their structure-activity relationships. Key structural parameters that influence catalytic outcomes include the dihedral angle of the biaryl backbone, the bite angle of the phosphine (B1218219) chelate, and the electronic properties of the substituents on both the backbone and the phosphorus atoms. pnas.org

The dihedral angle of the biaryl backbone is a crucial determinant of the chiral environment around the metal center. pnas.org Molecular modeling and experimental studies have shown a general trend in the dihedral angles of several key ligands: θ(BINAP) > θ(MeO-BIPHEP) > θ(SEGPHOS). pnas.org A smaller dihedral angle is often associated with greater ligand-substrate interaction, which can lead to better chiral discrimination. pnas.org For instance, SYNPHOS and DIFLUORPHOS, which have even smaller dihedral angles than SEGPHOS, often exhibit high enantioselectivities in asymmetric hydrogenation. pnas.org

The electronic properties of the ligand also play a critical role. The methoxy groups on the MeOBIPHEP backbone render the aromatic rings more electron-rich compared to BINAP. google.com Further tuning of the electronic nature can be achieved by modifying the substituents on the phosphorus-bound aryl groups. Electron-donating groups generally increase the electron density on the phosphorus atoms, which can impact the catalytic cycle. A comparative study of BINAP, MeO-BIPHEP, SYNPHOS, and DIFLUORPHOS revealed parallel stereoelectronic tendencies for the first three, where a smaller dihedral angle correlated with higher electron density on the phosphorus. DIFLUORPHOS, however, deviates from this trend. researchgate.net

The interplay between steric and electronic effects is complex and substrate-dependent. In the hydrogenation of β-keto esters, MeO-BIPHEP and SYNPHOS, which are more electron-rich than BINAP, showed superior selectivity for certain substrates. researchgate.net However, for substrates with perfluorinated alkyl groups, the more electron-withdrawing DIFLUORPHOS ligand provided significantly better enantioselectivity than both BINAP and MeO-BIPHEP. pnas.org This highlights that a "one-size-fits-all" approach is not applicable, and the optimal ligand must be carefully selected based on the specific electronic and steric demands of the substrate and reaction. The modularity of ligands like this compound, which allows for systematic variation of the phosphine substituents, is therefore a powerful tool for catalyst optimization. google.com

| Ligand Family | Key Structural Feature | General Influence on Catalysis | Example Application | Reference |

|---|---|---|---|---|

| BINAP | Large Dihedral Angle, Binaphthyl Backbone | Benchmark for many reactions, high enantioselectivity. | Asymmetric hydrogenation of α,β-unsaturated carboxylic acids. | nih.gov |

| MeOBIPHEP | Smaller Dihedral Angle than BINAP, Electron-rich Biphenyl Backbone | Often improved performance over BINAP due to modified stereoelectronics. | Asymmetric hydrogenation, Heck reactions. | nih.gov |

| SEGPHOS | Narrower Dihedral Angle than MeO-BIPHEP | High enantioselectivity in Ru-catalyzed hydrogenations. | Asymmetric hydrogenation of ketones and cyclic iminium salts. | chinesechemsoc.orgacs.org |

| DuPhos | Phospholane Rings, Rigid Backbone | High enantioselectivity for a broad range of substrates, particularly enamides. | Asymmetric hydrogenation of enamides and acrylate (B77674) derivatives. | pharmtech.comnptel.ac.in |

Future Directions and Emerging Research Avenues

Expanding Substrate Scope and Reaction Diversity

The versatility of catalysts derived from (R)-3,4,5-MeO-MeOBIPHEP has been well-established, but significant opportunities remain for expanding their application to a broader range of substrates and new types of chemical transformations. Future research is expected to push the boundaries of its catalytic utility.

One promising area is the asymmetric reduction of challenging ketone substrates. While copper catalysts incorporating this ligand have shown high efficiency for the reduction of aryl/heteroaryl ketones, future work could target more complex molecules with multiple functional groups. researchgate.netacs.org Research into the enantioselective reduction of a wider variety of ketones under mild, aqueous conditions would represent a significant step forward in green chemistry. researchgate.netacs.org

The ligand has also proven effective in palladium-catalyzed allylic amination of allenyl phosphates to produce chiral 2,3-allenyl amines with high enantioselectivity. nih.govacs.org Further exploration could involve applying this methodology to a more diverse set of allenic systems and nitrogen-based nucleophiles, thereby increasing the library of accessible chiral amines, which are valuable building blocks in pharmaceuticals.

Moreover, the successful use of this compound in the anti-selective vinylogous addition of butenolides to chromones opens the door to other complex, diastereoselective transformations. rsc.org Investigations could expand to different classes of Michael acceptors and pronucleophiles, potentially leading to the synthesis of novel, biologically active heterocyclic compounds. The catalyst system demonstrated tolerance for a variety of substituents on the chromone (B188151) ring, suggesting a broad applicability that is yet to be fully exploited. rsc.org

The rhodium-catalyzed conjugate addition of arylzinc reagents to thiochromones is another reaction that could be expanded. researchgate.net Future studies might focus on other organometallic reagents and different types of electron-deficient alkenes, broadening the scope of enantioselective carbon-carbon bond formation. researchgate.net

Table 1: Selected Applications and Future Research Directions for this compound This table is interactive. Click on the headers to sort.

| Reaction Type | Metal | Substrate Class | Key Finding/Future Direction | Enantiomeric Excess (ee) | Reference(s) |

|---|---|---|---|---|---|

| Asymmetric Reduction | Copper | Aryl/Heteroaryl Ketones | Expand to more complex ketones under aqueous conditions. | >90% | researchgate.netacs.org |

| Allylic Amination | Palladium | Allenyl Phosphates | Apply to a wider range of allenes and N-nucleophiles. | up to 94% | nih.govacs.org |

| Vinylogous Addition | Not specified | Butenolides, Chromones | Explore different Michael acceptors and pronucleophiles. | >99% | rsc.org |

| Conjugate Addition | Rhodium | Thiochromones, Arylzinc | Investigate other organometallics and electron-deficient alkenes. | up to 97% | researchgate.net |

| Allylation | Rhodium | Alkynes, Allenes | Develop new transformations leading to diverse functional groups. | Not specified | sci-hub.se |

Novel Catalyst Design Strategies

Innovation in catalyst design is crucial for enhancing the performance and applicability of this compound. Future strategies are likely to focus on modifying the ligand structure and incorporating it into new types of catalytic systems.

A significant avenue of research involves the synthesis of MeOBIPHEP analogues with tailored electronic and steric properties. researchgate.net The creation of water-soluble derivatives, for example by introducing sodium carboxylate groups, allows for reactions to be performed in aqueous media, aligning with the principles of green chemistry. researchgate.net Conversely, designing electronically deficient analogues could tune the catalyst's reactivity for specific transformations. researchgate.net The development of derivatives like (R)-DIPA-MeO-BIPHEP for specific reactions such as copper-catalyzed decarboxylative Mannich reactions highlights the success of this tailored approach. d-nb.info